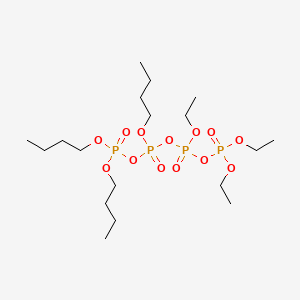

Tributyl triethyl tetraphosphate

Description

However, organophosphates with mixed alkyl groups (e.g., triethyl phosphate [TEP], tributyl phosphate [TBP], and tetraphosphate derivatives like tetraethyl pyrophosphate [TEPP]) are well-studied.

Properties

CAS No. |

63906-92-3 |

|---|---|

Molecular Formula |

C18H42O13P4 |

Molecular Weight |

590.4 g/mol |

IUPAC Name |

[butoxy(dibutoxyphosphoryloxy)phosphoryl] diethoxyphosphoryl ethyl phosphate |

InChI |

InChI=1S/C18H42O13P4/c1-7-13-16-26-33(20,27-17-14-8-2)30-35(22,28-18-15-9-3)31-34(21,25-12-6)29-32(19,23-10-4)24-11-5/h7-18H2,1-6H3 |

InChI Key |

OGHLCHLLTSUAJC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OP(=O)(OCCCC)OP(=O)(OCC)OP(=O)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl triethyl tetraphosphate can be synthesized through the reaction of phosphoryl chloride with n-butanol and ethanol. The reaction typically involves the following steps:

Reaction of Phosphoryl Chloride with n-Butanol: [ \text{POCl}_3 + 3 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{PO}(\text{OC}_4\text{H}_9)_3 + 3 \text{HCl} ]

Reaction of the Resulting Tributyl Phosphate with Ethanol: [ \text{PO}(\text{OC}_4\text{H}_9)_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{PO}(\text{OC}_4\text{H}_9)_3(\text{OC}_2\text{H}_5)_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Reactant Preparation: Purification of n-butanol and ethanol to remove impurities.

Reaction Control: Maintaining optimal temperature and pressure conditions to facilitate the reaction.

Product Isolation: Separation of the desired product from by-products and unreacted starting materials using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tributyl triethyl tetraphosphate undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form phosphine oxides.

Reduction: Reaction with reducing agents to form phosphine derivatives.

Substitution: Reaction with nucleophiles to replace one or more of the alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at room temperature.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction may require heating.

Substitution: Common nucleophiles include halides and amines. The reaction conditions vary depending on the nucleophile used.

Major Products Formed

Oxidation: Formation of tributyl triethyl phosphine oxide.

Reduction: Formation of tributyl triethyl phosphine.

Substitution: Formation of substituted phosphates with different alkyl or aryl groups.

Scientific Research Applications

Tributyl triethyl tetraphosphate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized as a flame retardant, plasticizer, and solvent in various industrial processes.

Mechanism of Action

The mechanism of action of tributyl triethyl tetraphosphate involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. It can also participate in redox reactions, transferring electrons and facilitating chemical transformations. The specific pathways involved depend on the context of its use, such as catalysis or biological interactions.

Comparison with Similar Compounds

Triethyl Phosphate (TEP)

Tributyl Phosphate (TBP)

Tetraethyl Pyrophosphate (TEPP) and Hexaethyl Tetraphosphate (HETP)

- CAS No. (TEPP): 107-49-3

- Properties : Acetylcholinesterase inhibitors, highly toxic, used historically as insecticides .

Comparison with Similar Compounds

Table 1: Solvent Properties and Membrane Efficacy

Table 2: Cytotoxicity and Enzyme Inhibition

Physical and Chemical Stability

Table 3: Glass Formation Kinetics (Vapor Deposition)

| Compound | Stable Glass Formation? | Deposition Rate (nm/s) | Enthalpy of Vaporization (kJ/mol) |

|---|---|---|---|

| TEP | No | 0.2 | High (Not quantified) |

| TBP | No | 0.2 | High (Not quantified) |

| Polystyrene | Yes | 0.1–1.0 | Moderate |

- Key Finding : TEP and TBP lack surface mobility for stable glass formation, likely due to high vaporization enthalpies .

Flame Retardant Alternatives

Table 4: Flame Retardant Performance

- Key Finding : While TEP is less stable than arylphosphates, its low toxicity makes it suitable for consumer products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.